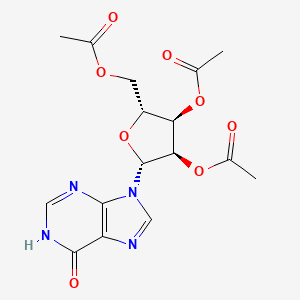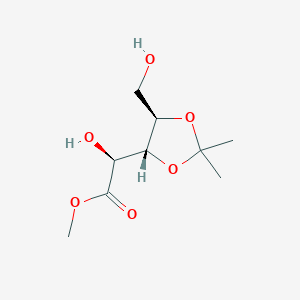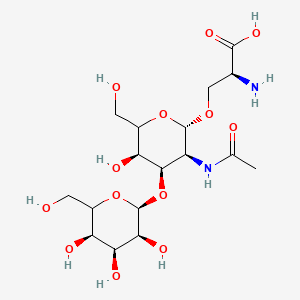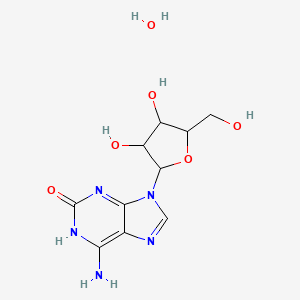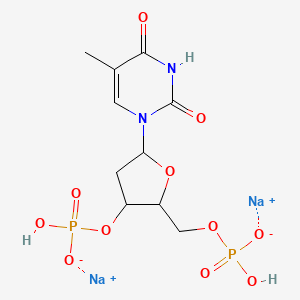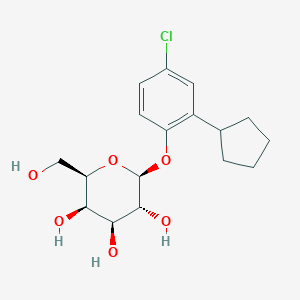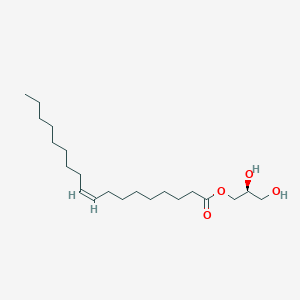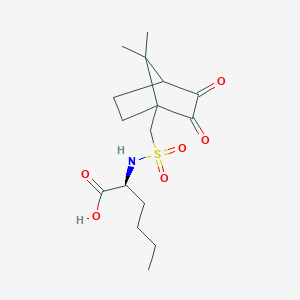
Camphorquinone-10-sulfonylnorleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Camphorquinone-10-sulfonylnorleucine is a derivative of camphorquinone-10-sulfonic acid. This compound is known for its utility in the reversible modification of arginine residues in peptides and proteins. It is particularly useful in biochemical research due to its ability to form stable adducts with the guanidino groups of arginine residues .
準備方法
Camphorquinone-10-sulfonylnorleucine can be synthesized through two primary methods:
From Camphorquinone-10-sulfonic Acid via Sulfonyl Chloride: This method involves the conversion of camphorquinone-10-sulfonic acid to its sulfonyl chloride derivative, which is then reacted with norleucine to form this compound.
Selenous Acid Oxidation: In this method, camphor-10-sulfonylnorleucine is oxidized using selenous acid to yield this compound.
化学反応の分析
Camphorquinone-10-sulfonylnorleucine undergoes several types of chemical reactions:
科学的研究の応用
Camphorquinone-10-sulfonylnorleucine has several applications in scientific research:
Protein Modification: It is used for the specific, reversible modification of arginine residues in peptides and proteins.
Biochemical Analysis: The compound’s ability to form stable adducts with arginine residues makes it a valuable tool for analytical and preparative separation of products in biochemical research.
Polymer Chemistry: This compound can be used to prepare polymers containing arginine-specific ligands, which have applications in various fields of chemistry and materials science.
作用機序
The mechanism of action of camphorquinone-10-sulfonylnorleucine involves the formation of stable adducts with the guanidino groups of arginine residues. These adducts are stable in hydroxylamine solutions at pH 7 but can be cleaved by o-phenylenediamine at pH 8-9. This reversible modification allows for the study of arginine residues in peptides and proteins .
類似化合物との比較
Camphorquinone-10-sulfonylnorleucine is unique in its ability to form stable, reversible adducts with arginine residues. Similar compounds include:
Camphorquinone-10-sulfonic Acid: This compound is also used for the reversible modification of arginine residues but is more suitable for small arginine-containing molecules.
Cyclohexanedione Derivatives: These compounds can also modify arginine residues but are cleaved under different conditions compared to this compound.
This compound stands out due to its stability and specificity in modifying arginine residues in larger polypeptides and proteins .
特性
CAS番号 |
73413-80-6 |
|---|---|
分子式 |
C16H25NO6S |
分子量 |
359.4 g/mol |
IUPAC名 |
2-[(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]hexanoic acid |
InChI |
InChI=1S/C16H25NO6S/c1-4-5-6-11(14(20)21)17-24(22,23)9-16-8-7-10(15(16,2)3)12(18)13(16)19/h10-11,17H,4-9H2,1-3H3,(H,20,21) |
InChIキー |
UNFUZRFLIVWVRD-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |
正規SMILES |
CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |
同義語 |
(1S)-N-[[(7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl]-L-norleucine; CQS-NLE-OH; |
製品の起源 |
United States |
Q1: How does Camphorquinone-10-sulfonylnorleucine interact with arginine residues and what are the implications of this interaction?
A1: this compound specifically targets the guanidino group of arginine residues. [] This interaction forms a stable adduct, effectively modifying the arginine. This modification is reversible, allowing for temporary manipulation of arginine's properties within a peptide or protein. This reversibility is particularly useful for studying structure-function relationships in proteins where arginine residues play a critical role.
Q2: What are the advantages of using this compound over other arginine-modifying reagents?
A2: this compound offers several advantages:
- Specificity: It exhibits high specificity for arginine residues, minimizing off-target modifications. []
- Reversibility: The adduct formed with the guanidino group can be cleaved under specific conditions, allowing for the regeneration of the native arginine. []
- Analytical Utility: The presence of norleucine in the reagent allows for the quantification of arginine modification in peptides and proteins after hydrolysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



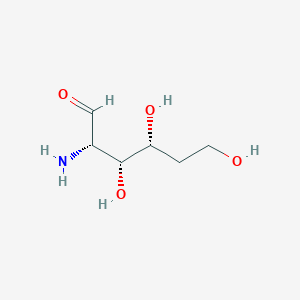

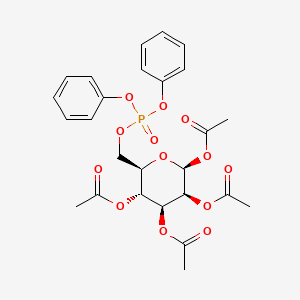
![5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139652.png)
